molecular formula C10H17NO4 B1344229 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid CAS No. 54256-41-6

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid

Cat. No. B1344229
CAS RN: 54256-41-6
M. Wt: 215.25 g/mol
InChI Key: QFVJNEASAAJIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) amino acids and derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility in the synthesis of amino acid derivatives, which are crucial building blocks in the development of pharmaceuticals and peptides .

Synthesis Analysis

The synthesis of tert-butoxycarbonyl amino acid derivatives can be achieved through various methods. One approach involves the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, which yields iminocarboxylates, precursors to fluorinated alpha-amino acids . Another method utilizes a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating tolerance to various functional groups . Additionally, a practical synthesis method has been developed for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic, showcasing the versatility of tert-butoxycarbonyl amino acid derivatives .

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl amino acid derivatives have been studied using X-ray crystallography and molecular mechanics methods. For instance, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric and chain structures .

Chemical Reactions Analysis

Tert-butoxycarbonyl amino acid derivatives participate in various chemical reactions. For example, they can be used as stable precursors for the synthesis of cysteine proteinase inhibitors . Directed hydrogenation methodologies have been applied to enantiopure tert-butoxycarbonylamino cyclopentene derivatives to yield single diastereomers of the corresponding cyclopentanecarboxylic acid methyl esters . Furthermore, iodolactamization has been employed as a key step in the enantioselective synthesis of complex cyclohexylcarbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl amino acid derivatives are influenced by the presence of the tert-butoxycarbonyl group. This group has been shown to have an electron-withdrawing character, affecting the acid-dissociation equilibria of alpha-substituted acetic acids . The tert-butoxycarbonyl group also enables the chemoselective tert-butoxycarbonylation of various substrates under mild conditions, as demonstrated by the use of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) .

Scientific Research Applications

Scientific Research Applications of Chemical Compounds

Research Methodologies and Analyses : Studies involving chemical compounds often employ a variety of analytical techniques to understand their properties and interactions. Techniques such as spectroscopy (NMR, IR, UV-Vis), chromatography (HPLC, GC-MS), and X-ray crystallography are commonly used to elucidate the structure, purity, and chemical behavior of compounds like 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid. For instance, the review by Natana Raquel Zuanazzi et al. (2020) on 2,4-D herbicide toxicity showcases how scientometric review can provide insights into the research trends and gaps in the study of a specific chemical compound Chemosphere, 2020.

Biodegradation and Environmental Impact : Understanding the environmental fate of chemical compounds is crucial, especially for those used in agriculture or pharmaceuticals. The biodegradation pathways, environmental persistence, and potential for bioaccumulation are key areas of research. The study on ethyl tert-butyl ether (ETBE) by S. Thornton et al. (2020) reviews the biodegradation and fate of gasoline ether oxygenates in soil and groundwater, which could serve as a model for investigating similar properties of other compounds Journal of hazardous materials, 2020.

Pharmacological and Toxicological Studies : For compounds with potential therapeutic applications, research focuses on their pharmacodynamics, pharmacokinetics, and toxicological profiles. Although direct information on 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid is not provided, methodologies and insights from the review on N-acetylcysteine's therapeutic evidence and mechanisms by O. Dean et al. (2011) could guide similar pharmacological studies Journal of psychiatry & neuroscience : JPN, 2011.

properties

IUPAC Name

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJNEASAAJIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.